molecular formula C24H17F2N3O2S B1673644 7-((Benzo[d]thiazol-2-ylamino)(4-(difluoromethoxy)phenyl)methyl)quinolin-8-ol CAS No. 446826-86-4

7-((Benzo[d]thiazol-2-ylamino)(4-(difluoromethoxy)phenyl)methyl)quinolin-8-ol

Cat. No. B1673644
CAS RN: 446826-86-4
M. Wt: 449.5 g/mol
InChI Key: YDSHHDISKUSKFW-UHFFFAOYSA-N
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Description

The compound “7-((Benzo[d]thiazol-2-ylamino)(4-(difluoromethoxy)phenyl)methyl)quinolin-8-ol” is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring, a quinoline ring, and a phenyl ring . It is part of a class of compounds that have been studied for their diverse biological activities .


Synthesis Analysis

The synthesis of similar compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A simple, efficient, and eco-friendly protocol has been developed for the synthesis of novel derivatives using a one-pot C–C and C–N bond forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole and aromatic aldehydes in aqueous solvent without using any metal catalyst .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, a phenyl ring, and a quinoline ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include C–C and C–N bond formations . The reaction involves the use of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole and aromatic aldehydes .

Scientific Research Applications

Antimicrobial Activity

Benzothiazole derivatives have been found to exhibit significant antimicrobial activity . They have been used in the synthesis of various drugs, including sulfathiazole, a short-acting sulfa drug .

Anticancer Activity

Benzothiazole and its derivatives have shown promising results in anticancer studies . For instance, tiazofurin, a benzothiazole derivative, is used in cancer treatment .

Anti-Alzheimer’s Activity

Benzothiazole derivatives have been studied for their potential in treating Alzheimer’s disease .

Antihypertensive Activity

Some benzothiazole derivatives have demonstrated antihypertensive activity , making them potential candidates for the development of new antihypertensive drugs .

Antioxidant Activity

Benzothiazole derivatives have also been found to possess antioxidant activity .

Industrial Applications

Apart from their biological activities, benzothiazole derivatives have broad applications in different fields such as agrochemicals , industrial , and photographic sensitizers .

Green Chemistry

Recent advances in the synthesis of benzothiazole compounds have been related to green chemistry . The development of synthetic processes is one of the most significant problems facing researchers .

Pharmaceutical Applications

Benzothiazole derivatives are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

properties

IUPAC Name

7-[(1,3-benzothiazol-2-ylamino)-[4-(difluoromethoxy)phenyl]methyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3O2S/c25-23(26)31-16-10-7-15(8-11-16)20(29-24-28-18-5-1-2-6-19(18)32-24)17-12-9-14-4-3-13-27-21(14)22(17)30/h1-13,20,23,30H,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSHHDISKUSKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(C3=CC=C(C=C3)OC(F)F)C4=C(C5=C(C=CC=N5)C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-((Benzo[d]thiazol-2-ylamino)(4-(difluoromethoxy)phenyl)methyl)quinolin-8-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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